

Using Bz-Tyr-OEt to determine Michaelis-Menten constants for chymotrypsin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bz-Tyr-OEt

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Determining Michaelis-Menten Constants for Chymotrypsin using Bz-Tyr-OEt

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

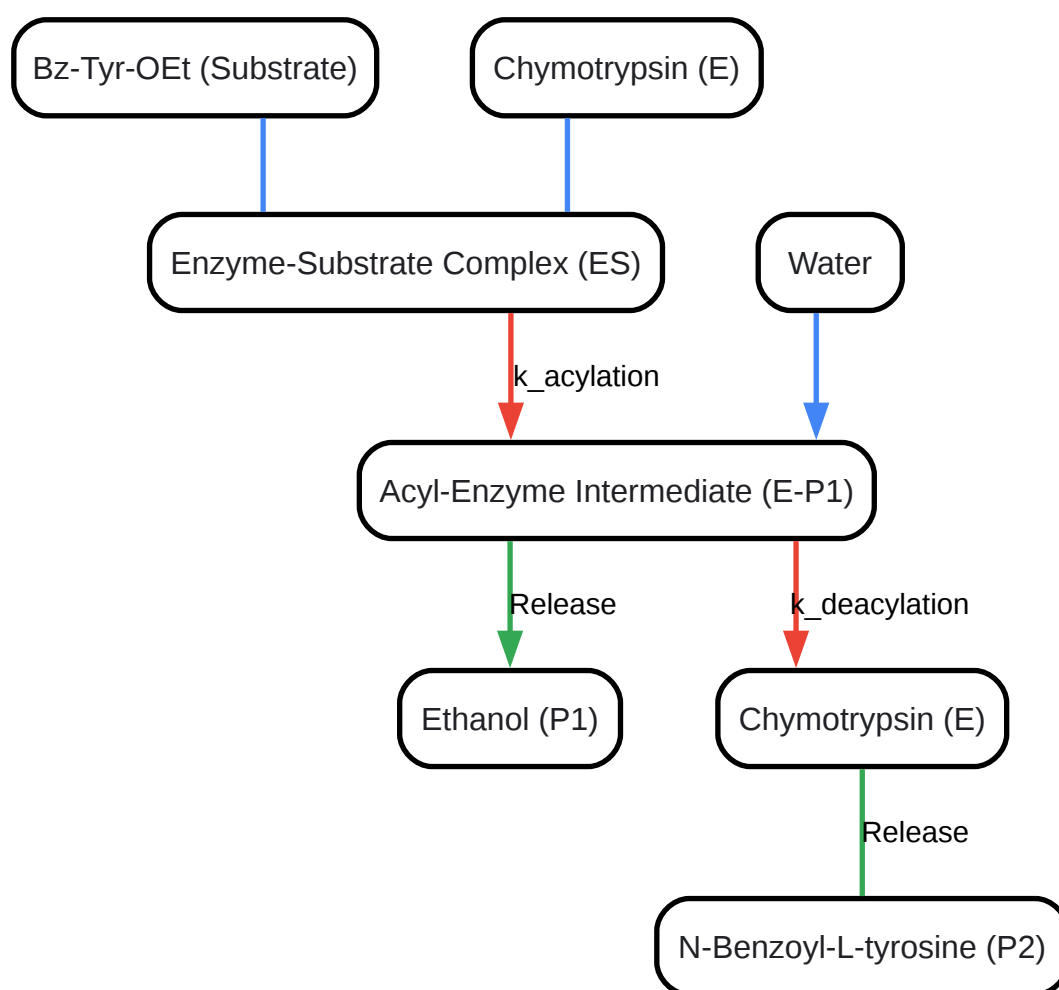
Chymotrypsin, a serine protease from the digestive system, serves as a crucial enzyme in protein digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1] Understanding its enzymatic kinetics is fundamental in various research areas, including biochemistry, drug discovery, and diagnostics. The Michaelis-Menten model provides a framework for characterizing the relationship between the substrate concentration and the initial reaction velocity of an enzyme-catalyzed reaction, defined by two key parameters: the Michaelis constant (K_m) and the maximum velocity (V_{max}).

This document provides a detailed protocol for determining the Michaelis-Menten constants of chymotrypsin using N-Benzoyl-L-tyrosine ethyl ester (**Bz-Tyr-OEt** or BTEE) as a substrate. The hydrolysis of BTEE by chymotrypsin results in the formation of N-Benzoyl-L-tyrosine, which can be monitored spectrophotometrically by measuring the increase in absorbance at 256 nm.[2][3] This continuous spectrophotometric rate determination allows for the calculation of initial

reaction velocities at various substrate concentrations, which are then used to derive K_m and V_{max} .

Signaling Pathway and Reaction Mechanism

Chymotrypsin operates via a "ping-pong" mechanism, specifically a covalent hydrolysis pathway.^[1] The reaction with **Bz-Tyr-OEt** involves two main stages: acylation and deacylation. In the acylation phase, the serine residue in the active site of chymotrypsin attacks the carbonyl group of the substrate, forming a transient acyl-enzyme intermediate and releasing the ethyl ester group. In the deacylation phase, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the N-Benzoyl-L-tyrosine product.



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Caption: Chymotrypsin catalytic cycle with **Bz-Tyr-OEt**.

Experimental Protocols

This protocol outlines the necessary steps for preparing reagents, performing the enzymatic assay, and collecting the data required to determine the Michaelis-Menten constants for chymotrypsin.

Materials and Reagents

Reagent	Supplier	Catalog Number
α -Chymotrypsin (from bovine pancreas)	Sigma-Aldrich	C4129
N-Benzoyl-L-tyrosine ethyl ester (BTEE)	Sigma-Aldrich	B6125
Trizma® Base	Sigma-Aldrich	T1503
Calcium chloride, dihydrate	Sigma-Aldrich	C3881
Hydrochloric acid (HCl), 1 M	Sigma-Aldrich	H9892
Methanol, Absolute	Sigma-Aldrich	17-5
Ultrapure water (≥ 18 M Ω ·cm)	---	---

Reagent Preparation

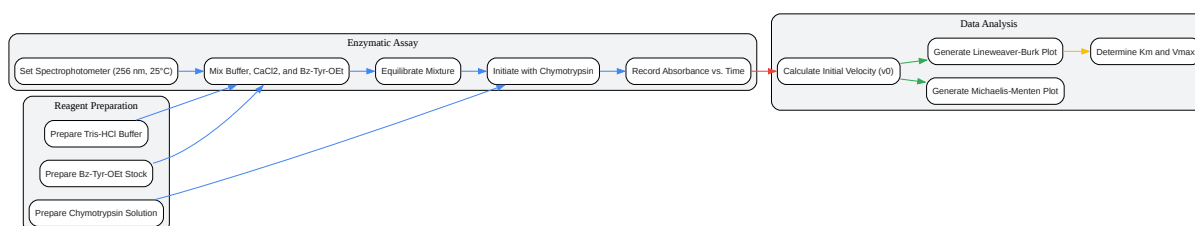
- 80 mM Tris-HCl Buffer (pH 7.8 at 25°C): Dissolve an appropriate amount of Trizma® Base in ultrapure water. Adjust the pH to 7.8 at 25°C using 1 M HCl.[\[2\]](#)
- 2 M Calcium Chloride Solution: Prepare a 294 mg/mL solution of calcium chloride dihydrate in ultrapure water.[\[2\]](#)
- 1 mM Hydrochloric Acid: Prepare a 1:1000 dilution of 1 M HCl with ultrapure water. Keep this solution on ice.[\[2\]](#)
- Chymotrypsin Stock Solution (1 mg/mL): Dissolve α -chymotrypsin in cold 1 mM HCl.[\[3\]](#)
Immediately before use, dilute this stock solution to a working concentration of 10-30 μ g/mL in cold 1 mM HCl.[\[3\]](#)

- **Bz-Tyr-OEt (BTEE) Stock Solution** (e.g., 10 mM): To prepare a stock solution, dissolve a calculated amount of BTEE in absolute methanol. For example, to prepare 10 mL of a 10 mM stock solution, dissolve 31.54 mg of BTEE in 10 mL of methanol. From this stock, a series of dilutions should be made to achieve the final desired substrate concentrations for the assay.

Spectrophotometric Assay

The assay is performed by monitoring the increase in absorbance at 256 nm at 25°C.[\[2\]](#)[\[3\]](#)

- **Set up the spectrophotometer:** Set the wavelength to 256 nm and the temperature to 25°C.
- **Prepare the reaction mixture:** In a quartz cuvette, prepare the reaction mixture by adding the following in order:
 - Tris-HCl Buffer (80 mM, pH 7.8)
 - Calcium Chloride Solution (final concentration 0.1 M)[\[3\]](#)
 - Varying concentrations of BTEE solution (e.g., from 0.05 mM to 1.0 mM)
 - Ultrapure water to bring the final volume to 3.0 mL (before adding the enzyme).
- **Equilibrate the mixture:** Mix the contents of the cuvette by inversion and allow it to equilibrate to 25°C in the spectrophotometer for 4-5 minutes.[\[3\]](#)
- **Initiate the reaction:** Add a small volume (e.g., 10-20 µL) of the diluted chymotrypsin solution to the cuvette to start the reaction.[\[3\]](#)
- **Record the absorbance:** Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.[\[2\]](#)[\[3\]](#) A linear increase in absorbance over time should be observed.
- **Repeat for each substrate concentration:** Repeat steps 2-5 for each of the different BTEE concentrations.
- **Run a blank:** A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic hydrolysis of the substrate.



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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Procedure for Enzymatic Assay of α -Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 3. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- To cite this document: BenchChem. [Using Bz-Tyr-OEt to determine Michaelis-Menten constants for chymotrypsin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b556252#using-bz-tyr-oet-to-determine-michaelis-menten-constants-for-chymotrypsin\]](https://www.benchchem.com/product/b556252#using-bz-tyr-oet-to-determine-michaelis-menten-constants-for-chymotrypsin)

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